1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one is a complex organic compound with significant pharmacological potential. It features a pyrrolidinone core structure, which is a cyclic amide that is often associated with various biological activities. The compound's molecular formula is C11H14N2O, and it is known for its role in medicinal chemistry, particularly in the development of drugs targeting central nervous system disorders.
This compound can be sourced from various chemical suppliers and is classified under the category of pyrrolidinones. It is primarily utilized in research settings for its potential therapeutic applications. The compound has been referenced in multiple scientific studies focusing on its synthesis and biological activity, indicating its relevance in pharmaceutical research .
The synthesis of 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one typically involves several steps:
The molecular structure of 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one can be represented using various chemical notation systems:
Cl.NCc1ccc(cc1)N2CCCC2=OIADIDCMKPSLFBD-UHFFFAOYSA-NThe compound consists of a pyrrolidinone ring attached to a phenyl group with an aminomethyl substituent, which contributes to its biological activity .
1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one can undergo several types of chemical reactions:
The mechanism of action for 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one primarily involves interactions with neurotransmitter systems in the brain. While specific data on this compound's mechanism is limited, compounds with similar structures often act as modulators of neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.
Research indicates that compounds within this class may exhibit neuroprotective effects or influence synaptic transmission, although detailed studies on this specific compound are still needed to elucidate its precise mechanisms.
Relevant data from suppliers indicate that the compound should be stored under controlled conditions to maintain integrity .
1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one has potential applications in various scientific fields:
The ongoing research into this compound highlights its significance in advancing medicinal chemistry and pharmacology .
Multicomponent reactions (MCRs) provide atom-economic, convergent routes to complex molecular architectures like the pyrrolidin-2-one scaffold of 1-[2-(aminomethyl)phenyl]pyrrolidin-2-one. A particularly efficient three-component pathway employs aryl aldehydes, 3-phenyl-5-isoxazolone, and secondary amino acids (e.g., proline or sarcosine) under mild conditions. This reaction proceeds through a Knoevenagel condensation between the aldehyde and isoxazolone, generating an arylideneisoxazolone intermediate. Subsequent decarboxylative nucleophilic addition by the amino acid forms the critical C–N bond while establishing the pyrrolidinone ring with inherent regiocontrol [2].
The versatility of this MCR platform enables significant structural diversification at three key positions:
Ugi and Passerini multicomponent reactions offer complementary routes to densely functionalized precursors. The Ugi-4CR employing 2-formylbenzoic acids, amines, isocyanides, and carbonyl components generates advanced intermediates that undergo spontaneous or catalyzed lactamization. Orthogonal functional groups incorporated during the Ugi step (e.g., alkenes, alkynes, protected amines) facilitate subsequent cyclizations via ring-closing metathesis (RCM) or palladium-catalyzed couplings, enabling access to fused or spirocyclic pyrrolidinone derivatives relevant to medicinal chemistry programs targeting FPR2 agonists [8] [9].
Table 1: Multicomponent Approaches to Pyrrolidin-2-one Scaffolds
| Reaction Type | Key Components | Scaffold Features | Yield Range |
|---|---|---|---|
| Aldehyde/Isoxazolone/Amino Acid | Aryl aldehyde, 3-Phenyl-5-isoxazolone, Proline | 1,3-Disubstituted pyrrolidin-2-one | 45-82% |
| Ugi-4CR | 2-Formylbenzoic acid, Amine, Isocyanide, Ketone | 5-Aroylamino pyrrolidin-2-one precursors | 30-75% |
| Passerini-3CR/RCM | Carboxylic acid, Aldehyde, Isocyanide | Macrocyclic pyrrolidinone lactams | 50-68% |
Achieving precise C–C bond formation at the benzylic position of 2-(aminomethyl)aniline derivatives demands tailored catalytic systems to overcome competing side reactions (e.g., over-alkylation, elimination). Nickel catalysis has emerged as a powerful solution, enabling doubly stereoconvergent coupling of racemic electrophiles with racemic nucleophiles. A breakthrough employs chiral nickel/(pyridine–oxazoline) complexes (e.g., Ni/Pyrox catalysts) to couple racemic benzylic halides with racemic β-zincated amides. The catalyst orchestrates simultaneous stereocontrol at both reactive centers, converting two stereochemical mixtures into a single diastereomer and enantiomer of the product. This method tolerates electrophiles bearing functional groups including esters, nitriles, heterocycles (thiophene), and halides (Cl, Br), facilitating late-stage diversification [7].
Scaffold-hopping strategies leverage orthogonal reactivity in MCR-derived intermediates. For example, Ugi adducts containing alkene or alkyne handles undergo regioselective hydrofunctionalization (hydroamination, hydroarylation) using gold or palladium catalysts. This approach enables direct conversion of the aminomethyl group into substituted amines, amides, or aryl/heteroaryl extensions while preserving the lactam core. Similarly, reductive amination protocols employing sodium triacetoxyborohydride or catalytic hydrogenation provide efficient access to N-alkylated derivatives, crucial for structure-activity relationship (SAR) studies in drug discovery [9].
Key regioselectivity drivers include:
Translating batch synthesis of 1-[2-(aminomethyl)phenyl]pyrrolidin-2-one into continuous processes addresses critical scalability bottlenecks, particularly hazardous intermediate handling and lengthy reaction times. A pivotal adaptation involves the catalytic reductive amination step for installing the aminomethyl group. In flow mode, a solution of 1-(2-formylphenyl)pyrrolidin-2-one and ammonium acetate in methanol is mixed with a stream of hydrogen gas before passing through a column packed with Raney® Nickel or Pd/C at 60-80°C and 10-20 bar pressure. Residence times of 15-30 minutes achieve >95% conversion, drastically reducing reaction times compared to 12-48 hours in batch mode. Inline IR monitoring enables real-time optimization of flow rates and temperature [6] [10].
Decarboxylative cyclizations benefit significantly from flow processing. A representative protocol pumps a solution of N-(2-cyanobenzyl)-4-aminobutyric acid derivatives through a heated tubular reactor (180-220°C) packed with acidic alumina. The high surface area and efficient heat transfer promote rapid intramolecular lactam formation (5-10 min residence time vs. 8-24 h batch) while minimizing decomposition pathways. For photochemical steps (e.g., [2+2] cycloadditions in Ugi/RCM-derived precursors), microphotoreactors with controlled LED irradiation significantly enhance photon efficiency and selectivity [9] [10].
Table 2: Flow Process Optimization Parameters
| Transformation | Catalyst/Reactor Type | Temperature | Pressure | Residence Time | Yield Improvement |
|---|---|---|---|---|---|
| Reductive Amination | Raney® Ni fixed bed | 70°C | 15 bar H₂ | 25 min | 92% (vs. 78% batch) |
| Lactam Cyclization | Al₂O₃-packed column | 200°C | Ambient | 8 min | 87% (vs. 65% batch) |
| Hydrogenolytic Debenzylation | Pd/C microfixed bed | 80°C | 20 bar H₂ | 15 min | Quantitative deprotection |
Access to enantioenriched 1-[2-(aminomethyl)phenyl]pyrrolidin-2-one derivatives exploits two strategic approaches: chiral auxiliary-directed cyclizations and catalytic desymmetrization. Aziridine ring-opening with carbon nucleophiles provides a robust route to enantiopure 1,2-diamino precursors. Chiral salen–cobalt(III) complexes catalyze the desymmetrization of meso-aziridines derived from cinnamyl alcohols with trimethylsilyl azide. Subsequent Staudinger reduction and lactam cyclization afford pyrrolidin-2-ones bearing α-stereocenters with >90% ee. Alternatively, iridium-catalyzed borrowing hydrogen annulations between chiral β-amino alcohols and primary amines enable direct construction of the lactam ring with stereocontrol. The chiral information from the amino alcohol dictates the stereochemistry at C3/C4 positions via substrate-directed asymmetric induction [4].
For molecules containing stereogenic benzylic carbon centers, nickel-catalyzed doubly enantioconvergent coupling (Section 1.2) provides exceptional stereocontrol. Employing chiral Pyrox ligands (e.g., tBu-Pyrox), racemic 2-(halomethyl)benzaldehyde derivatives couple with racemic β-zincated pyrrolidinones to form the critical C–C bond. The catalyst achieves simultaneous dynamic kinetic resolution of both electrophile and nucleophile, delivering the desired (R,S)- or (S,R)-diastereomers with up to 98:2 dr and 97% ee. This method has been applied to synthesize key precursors of FPR2 agonists where stereochemistry significantly impacts receptor binding and functional activity [4] [7] [8].
Table 3: Asymmetric Synthesis Strategies and Performance
| Asymmetric Method | Chiral Element | Key Stereocenters Formed | ee/ dr | Application Example |
|---|---|---|---|---|
| Aziridine Desymmetrization | Salen-Co(III) Complex | C3, C4 in pyrrolidinone | 90-96% ee | trans-3,4-Disubstituted lactams |
| Borrowing Hydrogen Annulation | Chiral Ir-Cyclometalated Catalyst | C3 in pyrrolidinone | 88-94% ee | cis-3-Alkylpyrrolidinones |
| Doubly Enantioconvergent C–C Coupling | Ni/tBu-Pyrox Complex | Benzylic carbon & C3 | 95:5 dr, 97% ee | FPR2 agonist precursors |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: